Bapta-AM

Descripción general

Descripción

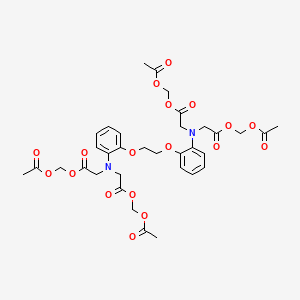

Ácido 1,2-Bis(2-aminofenoxi)etano-N,N,N’,N’-tetraacético tetrakis(acetoximetílico), comúnmente conocido como BAPTA-AM, es un quelante de calcio que penetra en las células. Es altamente selectivo para los iones calcio sobre los iones magnesio y se utiliza para controlar los niveles intracelulares de calcio. This compound es más selectivo para los iones calcio que el ácido etilendiaminotetraacético (EDTA) y el ácido tetraacético de etilenglicol (EGTA), y su unión al metal es menos sensible a los cambios de pH .

Métodos De Preparación

BAPTA-AM se sintetiza mediante un proceso de varios pasos que implica la esterificación del ácido 1,2-bis(2-aminofenoxi)etano-N,N,N’,N’-tetraacético (BAPTA) con grupos acetoximetílicos. La reacción generalmente implica el uso de cloruro de acetoximetílico en presencia de una base como la trietilamina. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la esterificación selectiva de los grupos carboxilo sin afectar a los grupos amina . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

BAPTA-AM sufre hidrólisis en presencia de esterasas intracelulares, convirtiéndolo en su forma activa, BAPTA. Esta reacción de hidrólisis es crucial para su función como quelante del calcio. El propio BAPTA puede participar en diversas reacciones químicas, entre ellas:

Quelación: BAPTA forma complejos estables con los iones calcio, reduciendo eficazmente la concentración de iones calcio libres en la célula.

Reacciones de sustitución: BAPTA puede sufrir reacciones de sustitución con otros iones metálicos, aunque tiene una mayor afinidad por los iones calcio.

Aplicaciones en Investigación Científica

This compound tiene una amplia gama de aplicaciones en investigación científica, especialmente en los campos de la química, la biología y la medicina:

Biología Celular: this compound se utiliza para estudiar las vías de señalización del calcio mediante el control de los niveles intracelulares de calcio.

Investigación del Cáncer: Se ha demostrado que this compound potencia la apoptosis en las células no neuronales e inhibe la producción de especies reactivas de oxígeno, lo que lo hace útil en la investigación del cáncer.

Aplicaciones Científicas De Investigación

BAPTA-AM (1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetrakis(acetoxymethyl ester)) is a cell-permeable calcium chelator widely used in scientific research to study the role of calcium signaling in various cellular processes . this compound functions by entering cells and being hydrolyzed by esterases into BAPTA, which then binds to intracellular calcium ions (Ca2+), reducing intracellular calcium overload . However, it's important to note that this compound can also have cellular effects independent of its calcium-chelating properties .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

- Acute Pancreatitis Treatment: this compound liposome nanoparticles (BLNs) have shown promise in mitigating ischemia-reperfusion induced acute kidney injury and D-GalN/lipopolysaccharide (LPS) induced fulminant hepatic failure by reducing overloaded intracellular calcium . BLNs can rescue pancreatic function by improving survival rates, pancreatic function indicators, and pancreas microcirculation. Furthermore, BLNs can impact pathways of pancreatic necrosis and apoptosis .

- Investigation of Calcium Signals: this compound is used to delineate the involvement of Ca2+ signals in specific cellular processes . It can theoretically buffer microscopic ‘local Ca2+ signals’ originating in close proximity to Ca2+ channels and has routinely been used to determine the involvement of Ca2+ in a cellular process without actually visualizing the Ca2+ signals .

- ** مفتشKeratinocyte Migration and STC1 Gene Expression:** BAPTA/AM can block STS-mediated keratinocyte migration and STC1 gene expression by reducing intracellular calcium .

- Effects on Ion Channels: this compound has been found to rapidly and reversibly suppress human ether a-go-go-related gene (hERG or Kv11.1) K(+) current, human Kv1.3, and human Kv1.5 channel currents . The effects were found to be not related to Ca2+ chelation .

Case Studies

While the search results provide specific applications of this compound, they do not include comprehensive data tables or well-documented case studies. However, the following examples illustrate how this compound is used in research:

- Acute Kidney Injury and Hepatic Failure: Previous studies have demonstrated the therapeutic potential of this compound in mitigating ischemia-reperfusion-induced acute kidney injury and D-GalN/lipopolysaccharide (LPS)-induced fulminant hepatic failure .

- hERG Channels: this compound inhibited hERG channels in a concentration-dependent manner . Steady-state activation V(0.5) of hERG channels was negatively shifted by 8.5 mV, while inactivation V(0.5) was negatively shifted by 6.1 mV with the application of 3 microM this compound .

Insights and Considerations

- This compound can elicit cellular effects independent of its calcium-chelating properties, meaning the cellular actions of BAPTAi and related compounds may not be limited to Ca2+ buffering .

- When studying cellular processes using this compound, it is important to use appropriate controls to account for its non-specific effects . TF-BAPTAi, for example, can be used as a control to determine the role of Ca2+ buffering in the cellular effects of this compound treatment .

- Liposomes, particularly nanoscale liposomes, have been employed to enhance the solubility of hydrophobic drugs like this compound, modify drug absorption, prolong biological half-life and imbue more specific targeting and biocompatible characteristics .

Mecanismo De Acción

BAPTA-AM ejerce sus efectos quelando los iones calcio intracelulares. Una vez dentro de la célula, this compound es hidrolizado por esterasas para liberar BAPTA, que se une a los iones calcio libres. Esta unión reduce la concentración de iones calcio libres, modulando así los procesos celulares dependientes del calcio. This compound puede inhibir los canales de potasio activados por el calcio y los canales de potasio dependientes del voltaje, afectando a la excitabilidad celular y la señalización .

Comparación Con Compuestos Similares

BAPTA-AM se compara con otros quelantes del calcio como el ácido etilendiaminotetraacético (EDTA), el ácido tetraacético de etilenglicol (EGTA) y el ácido tetraacético de etilenglicol o-nitrofenil (NP-EGTA):

EDTA: Menos selectivo para los iones calcio en comparación con this compound y más sensible a los cambios de pH.

EGTA: Similar al EDTA, pero con una selectividad ligeramente mayor para los iones calcio.

This compound es único por su alta selectividad para los iones calcio, su naturaleza permeable a las células y su capacidad de ser hidrolizado intracelularmente para liberar el quelante activo, lo que lo convierte en una herramienta valiosa en la investigación de la señalización del calcio.

Actividad Biológica

BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester) is a highly effective membrane-permeable calcium chelator widely used in biological research to manipulate intracellular calcium levels. Its biological activity extends beyond simple calcium buffering, influencing various cellular processes, including apoptosis, inflammation, and mitochondrial function. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound enters cells and hydrolyzes to BAPTA, which binds calcium ions with high affinity. This action leads to a reduction in intracellular calcium levels, impacting numerous signaling pathways:

- Calcium Signaling: this compound effectively inhibits calcium-dependent processes by chelating Ca²⁺ ions.

- Apoptosis Modulation: It has been shown to enhance apoptosis in various cancer cell lines by disrupting calcium signaling pathways that promote cell survival .

- Inflammatory Response: this compound influences the processing and release of pro-inflammatory cytokines, such as IL-1β, by modulating NLRP3 inflammasome activity .

Research Findings

Recent studies have highlighted the diverse effects of this compound on different cell types and conditions:

-

Cancer Cell Apoptosis:

- In hematological cancers, this compound treatment resulted in significant apoptosis enhancement when combined with venetoclax, indicating a novel interplay between calcium signaling and anti-apoptotic mechanisms involving the BCL-2 family proteins .

- Flow cytometry analysis demonstrated that treatment with 10 µM this compound significantly increased the proportion of apoptotic cells in diffuse large B-cell lymphoma models .

- Neuroprotection:

- Mitochondrial Function:

- Oocyte Viability:

Case Study 1: Apoptosis in Hematological Malignancies

A study investigated the effects of this compound on various hematological cancer cell lines. The results indicated that this compound not only induced apoptosis but also altered the expression of key proteins involved in cell survival. Mcl-1 protein levels decreased significantly following treatment, suggesting a calcium-independent mechanism contributing to cell death .

Case Study 2: Neuroprotection Post-Spinal Cord Injury

In an experimental model of spinal cord injury, local administration of this compound was found to significantly reduce neuronal death and enhance recovery outcomes. The study emphasized its role in mitigating oxidative stress and preserving electrophysiological functions post-injury .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIYWYAMZFVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274361 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-97-8 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.